Reaction of the furan-2-carbaldehyde with a suitable 1,3-dicarbonyl compound. This step would utilize a Biginelli-type condensation reaction, catalyzed by an acid catalyst like PTSA [].
Mechanism of Action
Adenosine receptor antagonists [, ]: These compounds interfere with adenosine signaling pathways, making them potential therapeutic candidates for Parkinson's disease and other neurological disorders.
Antimicrobial agents [, , , , ]: The furan-pyrimidine scaffold has demonstrated activity against various bacteria and fungi, suggesting potential applications as novel antibiotics.
Anticancer agents [, , , , ]: Certain furan-pyrimidine derivatives have shown promising antitumor activities, highlighting their potential as lead compounds in anticancer drug discovery.
Compound Description: DP-1 is a pyrimidine derivative studied for its hydrogen bonding properties. [] Quantum chemical calculations identified one of the nitrogen atoms in the pyrimidine nucleus as the major hydrogen bonding site. []
Relevance: DP-1 shares the core structure of 6-(furan-2-yl)pyrimidine with the target compound. The key structural difference lies in the presence of a 4-fluorophenyl group and an amino group at the 4 and 2 positions of the pyrimidine ring in DP-1, respectively, as opposed to the hydroxyl group at the 4 position in 6-(Furan-2-yl)pyrimidin-4-ol. []
Compound Description: DP-2, similar to DP-1, is a pyrimidine derivative investigated for its hydrogen bonding characteristics. [] Computational analysis revealed that one nitrogen atom within the pyrimidine ring predominantly acts as the hydrogen bonding site. []
Relevance: DP-2 exhibits a close structural resemblance to 6-(Furan-2-yl)pyrimidin-4-ol, sharing the 6-(furan-2-yl)pyrimidine core. [] The main structural variation lies in the presence of a 4-chlorophenyl and an amino group at positions 4 and 2 of the pyrimidine ring in DP-2, respectively, contrasting with the hydroxyl group at position 4 in the target compound. []
Compound Description: DP-3 is another pyrimidine derivative investigated alongside DP-1 and DP-2 for its hydrogen bonding capabilities. [] Quantum chemical studies highlighted one of the pyrimidine ring nitrogens as the primary site for hydrogen bonding interactions. []
Relevance: DP-3 shares the same 6-(furan-2-yl)pyrimidine core structure as 6-(Furan-2-yl)pyrimidin-4-ol. [] The key structural distinction is the presence of a 4-bromophenyl group and an amino group at positions 4 and 2 of the pyrimidine ring in DP-3, in contrast to the 4-hydroxyl group in 6-(Furan-2-yl)pyrimidin-4-ol. []
Compound Description: Epirimil is a promising anticonvulsant candidate that demonstrated significant anticonvulsant activity in in vivo models of PTZ-induced seizures in rats and MES-induced seizures in mice. [] It was found to be well-tolerated and categorized as a low-toxicity substance. []
Relevance: Epirimil shares the pyrimidine ring as a core structure with 6-(Furan-2-yl)pyrimidin-4-ol. [] While the target compound features a furan ring at position 6, Epirimil has a pyridin-2-yl group. [] Furthermore, Epirimil includes additional substituents on the pyrimidine ring and a thioacetamide group at position 2, distinguishing it from 6-(Furan-2-yl)pyrimidin-4-ol. []
Compound Description: This class of compounds, particularly LUF6050 (compound 39) and LUF6080 (compound 44), demonstrated potent antagonistic activity against the A2A adenosine receptor. [] These compounds exhibit high affinity for the receptor, with K i values in the nanomolar range, and display good selectivity against other adenosine receptor subtypes. []
Relevance: Although structurally distinct from 6-(Furan-2-yl)pyrimidin-4-ol, this group of compounds shares the key structural motif of a furan ring directly attached to a 6-membered nitrogen-containing heterocycle. [] This shared feature potentially contributes to their biological activity and highlights the importance of the furan moiety in this chemical space. []
Compound Description: This compound incorporates a fused pyridine and pyrimidine ring system, both adopting half-chair conformations. [] Structural analysis revealed an 81.00° dihedral angle between the furan and benzene rings in one molecule and 84.99° in another molecule within the asymmetric unit. [] The crystal structure is stabilized by intramolecular N-H···O hydrogen bonding and intermolecular C-H···O hydrogen bonds. []
Compound Description: This compound serves as a bridging ligand coordinating two zinc atoms in its first reported coordination complex. [] The complex is formed with zinc(II) acetate-chloride and represents a novel structure in coordination chemistry. []
Compound Description: This series of compounds incorporates various aryl and heteroaryl substituents at the 2 and 6 positions of the pyrimidine ring. [] The synthesis involves a cost-effective approach utilizing dichloropyrimidines as starting materials, followed by sequential substitution and Suzuki coupling reactions. []
Compound Description: This series of compounds, bearing acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents at position 3 of the thieno[2,3-d]pyrimidin-4(3H)-one core, displayed notable antimicrobial activity. [] Some derivatives showed superior activity compared to the reference drug Streptomycin. [] Docking studies suggested a potential mechanism of action involving interaction with the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD). []
Relevance: Though structurally distinct from 6-(Furan-2-yl)pyrimidin-4-ol, these compounds highlight the significance of heterocyclic modifications to the pyrimidine ring system for enhancing biological activity. [] The presence of the benzimidazole and thieno[2,3-d]pyrimidine moieties in these compounds, compared to the furan and pyrimidine in the target compound, suggests potential avenues for structural diversification and exploration of novel biological targets. []
Compound Description: HTL14242 is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), discovered through fragment-based and structure-based drug discovery approaches. [] Crystallographic studies revealed its binding mode within the transmembrane domain of the mGlu5 receptor. []
Relevance: This compound shares the pyrimidine ring system with 6-(Furan-2-yl)pyrimidin-4-ol but features a distinct substitution pattern. [] The presence of a 5-fluoropyridin-2-yl group at position 6 of the pyrimidine ring in HTL14242, compared to the furan-2-yl group in the target compound, highlights the potential for modifying this position to modulate interactions with biological targets. []
Compound Description: This compound was efficiently synthesized using a nano copper ferrite (CuFe2O4) catalyst. [] The catalyst facilitated the condensation and cyclization of 2-acetyl benzofuran, 9-anthracenaldehyde, and urea, leading to the formation of the target pyrimidinone. []
Relevance: While structurally distinct from 6-(Furan-2-yl)pyrimidin-4-ol, this compound highlights the versatility of pyrimidine synthesis and the ability to introduce diverse substituents onto the core structure. [] The presence of bulky aromatic groups like anthracene and benzofuran, compared to the furan ring in the target compound, underscores the possibility of incorporating larger substituents to potentially influence biological activity or physicochemical properties. []
Compound Description: This compound acts as a ligand (L) in the formation of a copper(II) complex, [CuLCl2]. [] The complex exhibits a distorted square-pyramidal geometry with two chloride ions and three nitrogen atoms from the ligand coordinating to the copper center. []
3-(Furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones
Compound Description: This series of 12 novel chalcone derivatives, synthesized via Claisen–Schmidt condensation, showed promising anticancer activities. [] Notably, compound 7g exhibited potent inhibitory effects against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, comparable to the reference drug doxorubicin. []
Relevance: Although structurally different from 6-(Furan-2-yl)pyrimidin-4-ol, these compounds showcase the potential of incorporating furan-2-yl and thiophen-2-yl moieties, similar to the furan-2-yl group in the target compound, into larger molecular frameworks to achieve desired biological activities. [] The chalcone scaffold, with its inherent reactivity and potential for derivatization, offers a valuable platform for exploring structure-activity relationships and developing novel therapeutic agents. []
Compound Description: This series of compounds (4a-c) exhibited promising antimicrobial activity against a panel of bacterial and fungal strains. [] Compound 4a displayed excellent activity against S. aureus, S. pyogenes, and E. coli, while compound 4b showed potent inhibition of P. aeruginosa. [] Compound 4c exhibited good activity against C. albicans. []
Relevance: These compounds share the 6-(furan-2-yl)pyrimidine core structure with 6-(Furan-2-yl)pyrimidin-4-ol. [] The key difference lies in the presence of a 4-morpholinophenyl group and an amino group at positions 4 and 2 of the pyrimidine ring, respectively, in these analogues, compared to the 4-hydroxyl group in 6-(Furan-2-yl)pyrimidin-4-ol. []
Compound Description: Ten novel thiosemicarbazone derivatives derived from furan-2-carbaldehyde were synthesized and evaluated for their antibacterial, antifungal, antitumor, and antioxidant activities. [] Compound 5, 5-nitro-furan-2-carbaldehyde thiosemicarbazone, exhibited significant antibacterial activity against S. aureus, comparable to nitrofurantoin. [] Compound 4 showed potent antifungal activity against C. albicans. [] Compound 5 also demonstrated the highest cytotoxic activity against various human tumor cell lines. []
Relevance: While structurally distinct from 6-(Furan-2-yl)pyrimidin-4-ol, this group of compounds highlights the potential of furan-2-carbaldehyde derivatives as a starting point for developing bioactive molecules. [] The presence of the furan ring, a key feature shared with 6-(Furan-2-yl)pyrimidin-4-ol, and the thiosemicarbazone moiety, known for its diverse biological activities, makes these compounds interesting for further exploration. []
Compound Description: This compound demonstrated selective interaction with benzyl chlorides at position 3 of the thieno[2,3-d]pyrimidine system. [] This selectivity was confirmed through NOESY spectroscopic analysis and alternative synthetic approaches. [] The compound showed antimicrobial activity against Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. []
Relevance: Although structurally distinct from 6-(Furan-2-yl)pyrimidin-4-ol, this compound, like other benzimidazole-thienopyrimidine derivatives, highlights the significance of heterocyclic modifications around a pyrimidine core for influencing biological activity and chemical reactivity. [] The presence of the benzimidazole and thieno[2,3-d]pyrimidine moieties, compared to the furan and pyrimidine in 6-(Furan-2-yl)pyrimidin-4-ol, suggests alternative scaffolds for exploring potential therapeutic agents. []
Compound Description: This series of compounds, designed as nitrofurantoin analogues, incorporated furan and pyrazole scaffolds and were synthesized to evaluate their antibacterial activity against Gram-positive and Gram-negative bacteria. [] The compounds were synthesized through the condensation of 5-aminopyrazole with either 5-nitrofuran-2-carbaldehyde or 5-methylfuran-2-carbaldehyde. []
Relevance: While structurally different from 6-(Furan-2-yl)pyrimidin-4-ol, these compounds highlight the significance of furan-2-carbaldehyde derivatives and the incorporation of a furan ring, a shared feature with the target compound, in designing potential antibacterial agents. [] The pyrazole moiety, absent in 6-(Furan-2-yl)pyrimidin-4-ol, further expands the chemical diversity and potential biological activities within this series. []
Compound Description: This compound is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), discovered through a drug discovery program leveraging a PDE5 inhibitor library. [] It showed promising results in a rat conditioned avoidance response (CAR) test, indicating potential as a therapeutic agent for psychosis and schizophrenia. []
Compound Description: This group of compounds, synthesized via a 1,1’-carbonyldiimidazole (CDI) promoted reaction, incorporates both benzimidazole and thieno[2,3-d]pyrimidin-4(1H)-one moieties. [] The presence of oxo or thio groups at position 2 further diversifies this series. []
Relevance: Although structurally distinct from 6-(Furan-2-yl)pyrimidin-4-ol, these compounds, like other benzimidazole-thienopyrimidine derivatives, emphasize the potential of these heterocyclic systems in drug discovery. [] The variations in structure, compared to the furan-pyrimidine core of the target compound, suggest different potential applications and biological targets for these analogues. []
Compound Description: This series of compounds was synthesized and evaluated for their plant growth-stimulating properties. [] Notably, some derivatives exhibited significant growth stimulation, with activities ranging from 46% to 93% compared to heteroauxin, a plant hormone. [] The synthesis involved accessible and efficient methods, leading to diverse 4-N-triazolyl and O-substituted derivatives, including those combining pyrimidine and oxadiazole rings. []
Compound Description: This deuterium-labeled compound was synthesized from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile-d4 through a multi-step synthesis involving a bis-O-acetoxy-amidoxime intermediate. [] The synthesis utilized a Heck coupling reaction and selective cyanation to introduce the deuterium labels. []
Relevance: This compound, although structurally different from 6-(Furan-2-yl)pyrimidin-4-ol, highlights the importance of the furan ring directly attached to a 6-membered nitrogen-containing heterocycle, a key feature shared with the target compound. [] The presence of the amidinophenyl group and the nicotinamidine moiety in this compound, compared to the pyrimidine ring in 6-(Furan-2-yl)pyrimidin-4-ol, suggests potential alternative scaffolds for developing bioactive molecules. []
Compound Description: This compound was synthesized through a one-pot multicomponent reaction using a PTSA-catalyzed Biginelli reaction. [] The structure was confirmed by various spectroscopic techniques, including FTIR, HRESI-MS, and NMR. []
Compound Description: The crystal structure of this compound was determined by X-ray crystallography. [] The molecule adopts a Z configuration about the N1-C12 bond. []
Relevance: While structurally distinct from 6-(Furan-2-yl)pyrimidin-4-ol, this compound incorporates a furan ring, a key structural motif present in the target compound, linked to a pyrazolone ring system through a methylene bridge. [] The presence of the chlorophenyl and phenylamino substituents further distinguishes this compound and highlights the potential for structural diversification around the furan ring. []
Compound Description: This series of compounds represents potent CDK4/6 inhibitors, with compounds 58 and 69 exhibiting exceptional selectivity over other CDKs. [] They demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including leukemia, breast, colon, ovary, pancreas, and prostate cancers. []
Compound Description: This nickel(II) complex incorporates 4′-(furan-2-yl)-2,2′:6′,2′′-terpyridine as a tridentate ligand. [] The crystal structure revealed an unprecedented two-dimensional water-chloride anionic network within a hydrophobic matrix formed by the complex. []
Compound Description: This series of carbamate derivatives was synthesized and evaluated for their in vitro antimycobacterial activity. [] The compounds were designed based on the Lipinski Rule of Five to assess their drug-likeness and potential for oral bioavailability. [] The presence of a 3-alkoxy side chain on the phenylcarbamoyloxy fragment and electron-rich aromatic systems within the basic compartment were found to be favorable for activity against Mycobacterium tuberculosis. []
Compound Description: Five coordination complexes, 2·(H2O)2, , [Cu(ftpy)2]2(ClO4)4·(C2H5OH), [Zn(ftpy)2]·(ClO4)2·(H2O)1.5, and [Cd(ftpy)2]2(ClO4)4·(C2H5OH), where ftpy represents 4′-(furan-2-yl)-2,2′:6′,2″-terpyridine, were synthesized and characterized. [] These complexes exhibited DNA-binding activities, with the Fe, Cu, and Zn complexes showing an intercalative binding mode and the Cd complex showing a combined static and dynamic mode. []
Compound Description: This series of compounds was synthesized and evaluated for anthelmintic activity. [] The compounds were synthesized by reacting 3-(2-chloroquinolin-3-yl)-1-(6-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one with guanidine nitrate. [] The synthesized compounds showed moderate to good anthelmintic activity against the Indian earthworm Pheretima posthuma in in vitro assays. []
Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide discovered through structure-activity relationship studies based on the lead compound 3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide. [] It exhibits superior fungicidal activity compared to commercial fungicides like diflumetorim against Puccinia sorghi and Erysiphe graminis, with EC50 values of 0.16 mg/L and 1.14 mg/L, respectively. []
Compound Description: PF-06700841 is a potent and selective dual inhibitor of TYK2 and JAK1, two kinases involved in cytokine signaling. [] It is currently in Phase II clinical development for treating autoimmune diseases, including psoriasis, psoriatic arthritis, inflammatory bowel disease, and rheumatoid arthritis. []
Compound Description: This series of compounds, labeled with carbon-11, was developed as potential PET tracers for imaging the metabotropic glutamate 1 (mGlu1) receptor in melanoma. [] These compounds displayed high uptake in B16F10 melanoma tumors implanted in mice, with low uptake in nontarget tissues like blood, skin, and muscles. []
Compound Description: SK-25 demonstrated significant antitumor activity against Ehrlich ascites carcinoma, Ehrlich ascites tumor (solid), and Sarcoma 180 (solid) tumor models in vivo. [] It inhibited tumor growth by 94.71% in the Ehrlich ascites carcinoma model, 59.06% in the Ehrlich tumor (solid) model, and 45.68% in the Sarcoma 180 (solid) model at a dose of 30 mg/kg. []
Relevance: While structurally distinct from 6-(Furan-2-yl)pyrimidin-4-ol, SK-25 highlights the potential of heterocyclic modifications on the pyrimidine ring for antitumor activity. [] Replacing the furan-2-yl group in the target compound with a thiophen-2-yl group at position 6 and incorporating a pyridin-4-yl group at position 4 of the pyrimidine ring in SK-25 demonstrates the potential of exploring different heterocyclic combinations for developing novel anticancer agents. []
Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. [] They were synthesized by condensing quinoxaline-based chalcones with guanidine hydrochloride. []
Relevance: These derivatives highlight the versatility of pyrimidine chemistry for designing new molecules with potential biological activities. [] Although they differ from 6-(Furan-2-yl)pyrimidin-4-ol by the absence of the furan moiety and the presence of a quinoxaline ring, they illustrate how modifications on a pyrimidine scaffold can lead to compounds with distinct properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.